molecular formula C17H12N2O5S B250358 4-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

4-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

Cat. No. B250358
M. Wt: 356.4 g/mol
InChI Key: JGMVYZPHPPNLGF-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid is a synthetic compound with potential applications in scientific research. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been suggested that the compound may interact with zinc ions in biological systems, leading to its potential use as a fluorescent probe.
Biochemical and physiological effects:
4-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to have antibacterial activity against certain strains of bacteria. Additionally, the compound has been shown to interact with zinc ions in biological systems, leading to its potential use as a fluorescent probe.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid in lab experiments is its potential as a fluorescent probe for the detection of zinc ions in biological samples. The compound also has anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a potential candidate for drug development. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential toxicity to cells.

Future Directions

There are several future directions for research related to 4-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid. One direction is to further investigate the mechanism of action of the compound and its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Another direction is to explore the use of the compound as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, future research could focus on improving the solubility and reducing the potential toxicity of the compound.

Synthesis Methods

Various methods have been reported for the synthesis of 4-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid. One of the most commonly used methods involves the reaction of 2-furylcarboxaldehyde, thiosemicarbazide, and acetic anhydride in the presence of glacial acetic acid. The resulting product is then treated with 4-chlorobenzoic acid and potassium carbonate to obtain 4-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid.

Scientific Research Applications

4-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has been studied for its potential applications in scientific research. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological samples.

properties

Molecular Formula

C17H12N2O5S

Molecular Weight

356.4 g/mol

IUPAC Name

4-[5-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C17H12N2O5S/c1-9(20)18-17-19-15(21)14(25-17)8-12-6-7-13(24-12)10-2-4-11(5-3-10)16(22)23/h2-8H,1H3,(H,22,23)(H,18,19,20,21)/b14-8+

InChI Key

JGMVYZPHPPNLGF-RIYZIHGNSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)/S1

SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)S1

Origin of Product

United States

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